molecular formula C5H11ClN2 B1266344 3-(Dimethylamino)propanenitrile hydrochloride CAS No. 18076-02-3

3-(Dimethylamino)propanenitrile hydrochloride

Cat. No. B1266344
CAS RN: 18076-02-3
M. Wt: 134.61 g/mol
InChI Key: VXYYGUQECNRTJT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanenitrile hydrochloride is a chemical compound with potential applications in various fields of chemistry and pharmacology. It is known for its roles in synthesis processes, molecular structure analyses, and chemical reactions. This compound is part of a broader class of compounds that exhibit unique chemical and physical properties, making it a subject of interest for scientific research.

Synthesis Analysis

The synthesis of 3-(Dimethylamino)propanenitrile hydrochloride involves complex chemical reactions, including the use of dimethylformamide and phosphorus oxychloride as key reagents. For example, the reaction of malononitrile with these reagents leads to the formation of (dimethylamino-methylene)malononitrile, a precursor to 3-(Dimethylamino)propanenitrile hydrochloride (Mittelbach & Junek, 1982).

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)propanenitrile hydrochloride has been studied using various techniques, including X-ray diffraction. The compound exhibits a planar arrangement between dimethylamino and naphthalenyl moieties, indicating a significant degree of conjugation and potential for electronic interaction (Jacobson et al., 1996).

Chemical Reactions and Properties

3-(Dimethylamino)propanenitrile hydrochloride participates in a variety of chemical reactions, including cycloadditions and substitutions. Its reactivity towards phosphorus reagents has been explored, revealing the compound's versatility in synthesizing novel phosphonochromones and pyrones (Ali et al., 2019).

Physical Properties Analysis

The physical properties of 3-(Dimethylamino)propanenitrile hydrochloride, such as solubility and melting point, are critical for its application in various chemical processes. While specific studies focusing solely on these physical properties are rare, they can be inferred from the compound's synthesis and application contexts.

Chemical Properties Analysis

The chemical properties of 3-(Dimethylamino)propanenitrile hydrochloride, including its acidity, basicity, and reactivity with various reagents, make it a valuable compound in organic synthesis. Its behavior in the presence of dimethyl malonate for the production of 1,3-propanediol showcases its potential in catalytic hydrogenation processes (Zheng et al., 2017).

Scientific Research Applications

  • Pharmacological Research:

    • It has been used in the clinical evaluation of coronary vasodilators, as in the case of 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride (WIN 5494), though it showed no significant change in exercise tolerance tests for angina pectoris patients (Sandler, 1960).
    • Its derivatives have been evaluated as potential antidepressant agents, showing good activity in biochemical and pharmacological animal models of depression without notable anticholinergic side effects (Clark et al., 1979).
  • Optical and Material Science:

    • 3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a novel compound synthesized from 3-(Dimethylamino)propanenitrile hydrochloride, has been found to exhibit nonlinear optical properties, which are promising for optical device applications like optical limiters (Rahulan et al., 2014).
  • Chemical Synthesis and Applications:

    • The compound has been used in the synthesis of various chemical structures, such as in the preparation of carboxylic acid N-[3-(dimethylamino)propyl]amides, which show promise as cationic surfactants for hydrophobization in oil fields (Vlasova et al., 2017).
    • It is also utilized in the generation of diverse chemical libraries through alkylation and ring closure reactions, proving its versatility in organic synthesis (Roman, 2013).
  • Environmental Applications:

    • In environmental chemistry, its derivatives have been explored for the degradation of pollutants, as demonstrated in the study where 3,3'-iminobis-propanenitrile was degraded using the Fe(0)/GAC micro-electrolysis system (Lai et al., 2013).

Safety And Hazards

Excessive exposure to 3-(Dimethylamino)propanenitrile hydrochloride can lead to urologic and neurologic disorders . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-(dimethylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYYGUQECNRTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044321
Record name Dimethylaminopropionitrile HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propanenitrile hydrochloride

CAS RN

18076-02-3
Record name Dimethylaminopropionitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylaminopropionitrile HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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